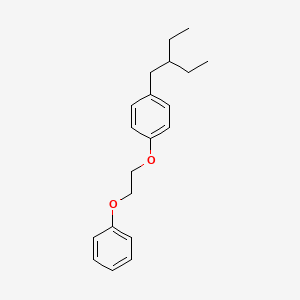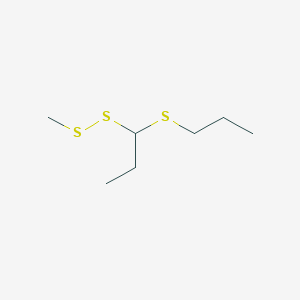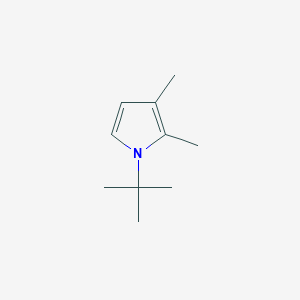
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- is a heterocyclic organic compound with the molecular formula C11H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrrole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions are common for this compound, where reagents like bromine or chlorine can be used to introduce halogen atoms into the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,5-dimethyl-: The position of the methyl groups differs, leading to variations in reactivity and applications.
1H-Pyrrole, 1-(1,1-dimethylethyl)-3,4-dimethyl-: Similar to the previous compound, the position of the methyl groups affects its properties and uses.
Properties
CAS No. |
138336-80-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-tert-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-8-6-7-11(9(8)2)10(3,4)5/h6-7H,1-5H3 |
InChI Key |
WFNUIRLPCOXRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



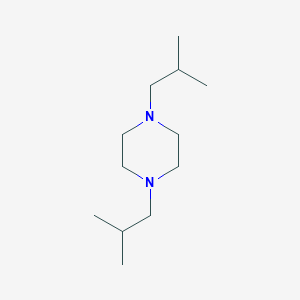
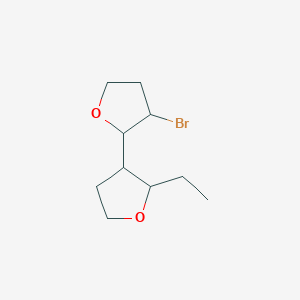
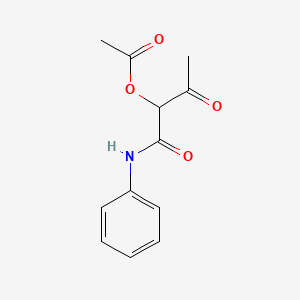
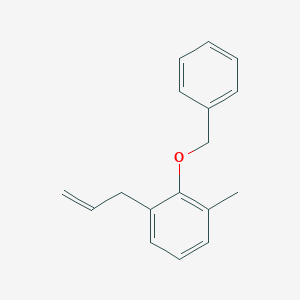
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
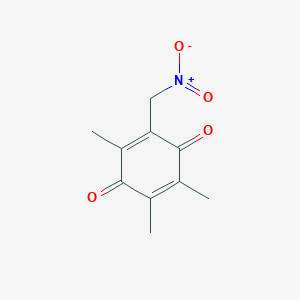

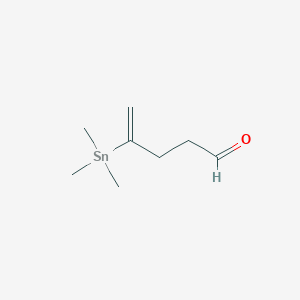
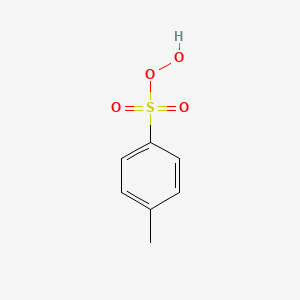

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
